molecular formula C12H12ClNO3 B1486433 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole CAS No. 1094318-29-2

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Cat. No. B1486433
M. Wt: 253.68 g/mol
InChI Key: MHVPCEMFOSNQAY-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole” is a chemical compound with the molecular formula C12H12ClNO3 . It has a molecular weight of 253.68 g/mol .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole” consists of an oxazole ring attached to a chloromethyl group and a 2,5-dimethoxyphenyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Reactivity : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are used for synthetic elaboration at the 2-position to prepare various oxazoles. The chloromethyl analogue is particularly useful in substituting reactions to create 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).
  • Development of Heterocyclic Scaffolds : 2, 4, 5-Trisubstituted oxazoles have been synthesized using simple methodologies. The structures of these compounds have been characterized by various methods including X-ray crystallography, indicating their potential for diverse applications in chemistry (Kadam, Shaikh, & Patel, 2016).

Biological and Medicinal Applications

  • Trypanocidal Activity : Studies have shown that certain 2,5-diphenyloxazole derivatives exhibit trypanocidal activity, useful in combating diseases like African trypanosomosis in animals (Banzragchgarav et al., 2016).
  • Fluorescent Molecular Probes : 2,5-Diphenyloxazoles with specific group substitutions have been developed as fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, making them suitable for use in sensitive fluorescent molecular probes for biological research (Diwu et al., 1997).

Organic Chemistry Applications

  • Synthesis of Oxazole Derivatives : Research has been conducted on the synthesis of oxazole derivatives, including methods for the creation of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles. These methods contribute to the broader field of organic synthesis (Potkin, Petkevich, & Kurman, 2009).
  • Gold Catalysis in Synthesis : Gold catalysis has been employed for the mild condition synthesis of oxazoles from propargylcarboxamides, demonstrating the utility of gold in organic synthesis (Hashmi, Weyrauch, Frey, & Bats, 2004).

properties

IUPAC Name

2-(chloromethyl)-5-(2,5-dimethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-15-8-3-4-10(16-2)9(5-8)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVPCEMFOSNQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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